REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N+:4]=1[O-:13].[N-:14]=[N+:15]=[N-:16].[Na+].O>CC(C)=O>[N:14]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N+:4]=1[O-:13])=[N+:15]=[N-:16] |f:0.1,2.3|
|
Name
|
2-chloroquinoline N-oxide hydrochloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=[N+](C2=CC=CC=C2C=C1)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 ml
|
Type
|
CUSTOM
|
Details
|
A solid separated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization of this solid from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=[N+](C2=CC=CC=C2C=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |